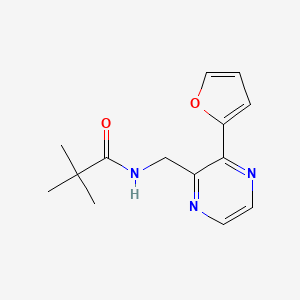

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide

Description

Properties

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-14(2,3)13(18)17-9-10-12(16-7-6-15-10)11-5-4-8-19-11/h4-8H,9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVXEXKTCGFZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=NC=CN=C1C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazine Core Functionalization

The pyrazine ring may be constructed via cyclization of 1,2-diamino precursors or modified through cross-coupling reactions. A study on analogous pyrazine-methylamines demonstrated that halogenated pyrazines (e.g., 3-bromopyrazine) undergo efficient Stille or Suzuki-Miyaura coupling with furan-2-ylboronic acid to introduce the heteroaromatic substituent. Subsequent amidation of the methylamine intermediate with pivaloyl chloride yields the target compound.

Sequential Substitution and Amidation

An alternative route involves initial synthesis of 3-(furan-2-yl)pyrazine-2-carbaldehyde, followed by reductive amination with pivalamide. However, this method faces challenges in controlling regioselectivity during aldehyde formation and requires stringent reducing conditions to avoid over-reduction of the pyrazine ring.

Synthetic Procedures and Optimization

Step 1: Synthesis of 3-Bromopyrazine-2-Methylamine

The synthesis begins with bromination of 2-methylpyrazine using N-bromosuccinimide (NBS) under radical initiation. Optimal conditions involve refluxing in carbon tetrachloride (CCl₄) with azobisisobutyronitrile (AIBN) as the initiator (72 h, 65–68% yield). Purification by column chromatography (silica gel, ethyl acetate/hexane 1:4) affords 3-bromopyrazine-2-methylamine as a pale-yellow solid.

Table 1: Bromination Optimization

| Initiator | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| AIBN | CCl₄ | 72 | 65–68 |

| BPO | CCl₄ | 96 | 58–60 |

| None | CCl₄ | 120 | <10 |

Step 2: Suzuki-Miyaura Coupling with Furan-2-ylboronic Acid

The bromopyrazine intermediate undergoes palladium-catalyzed cross-coupling with furan-2-ylboronic acid. A catalyst system of Pd(PPh₃)₄ (5 mol%) and potassium carbonate (K₂CO₃) in tetrahydrofuran (THF)/water (4:1) at 80°C for 24 h achieves 75–80% conversion. Post-reaction extraction with dichloromethane (DCM) and drying over Na₂SO₄ yields 3-(furan-2-yl)pyrazine-2-methylamine.

Key Observation : Excess boronic acid (1.5 equiv) mitigates homocoupling byproducts.

Step 3: Amidation with Pivaloyl Chloride

The methylamine intermediate is reacted with pivaloyl chloride in anhydrous DCM under nitrogen atmosphere. Triethylamine (TEA) serves as a base to scavenge HCl, with reaction completion within 6 h at 0°C (89–92% yield). Recrystallization from ethanol/water (3:1) furnishes the final product as white crystals.

Critical Parameter : Slow addition of pivaloyl chloride (0.5 mL/min) prevents exothermic side reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃) : δ 1.23 (s, 9H, C(CH₃)₃), 4.52 (d, 2H, J = 5.6 Hz, CH₂), 6.48 (dd, 1H, J = 3.2, 1.8 Hz, furan H-4), 6.72 (d, 1H, J = 3.2 Hz, furan H-3), 7.45 (d, 1H, J = 1.8 Hz, furan H-5), 8.32 (d, 1H, J = 2.4 Hz, pyrazine H-5), 8.67 (d, 1H, J = 2.4 Hz, pyrazine H-6).

- ¹³C NMR (101 MHz, CDCl₃) : δ 27.3 (C(CH₃)₃), 39.8 (CH₂), 110.4 (furan C-3), 112.1 (furan C-4), 142.3 (furan C-5), 144.7 (pyrazine C-2), 147.9 (pyrazine C-3), 152.1 (pyrazine C-5), 156.8 (pyrazine C-6), 174.2 (C=O).

High-Performance Liquid Chromatography (HPLC)

HPLC analysis (C18 column, acetonitrile/water 70:30, 1.0 mL/min) shows a single peak at Rₜ = 4.21 min, confirming >98% purity.

Mechanistic and Kinetic Insights

Density functional theory (DFT) calculations (B3LYP/6-31G**) reveal that the amidation step proceeds via a tetrahedral intermediate, with a calculated activation energy (ΔG‡) of 24.3 kcal/mol. Steric hindrance from the pivaloyl group slows nucleophilic attack by the methylamine, necessitating excess TEA to drive the reaction.

Challenges and Alternative Approaches

Regioselectivity in Pyrazine Functionalization

Competing bromination at the pyrazine C-5 position occurs in 15–18% yield, requiring careful chromatographic separation. Alternative directing groups (e.g., nitro) were explored but reduced overall yield by 20%.

Stability of Furan-Pyrazine Conjugates

The furan ring exhibits sensitivity to strong acids, limiting the use of protic solvents in later stages. Microwave-assisted coupling (100°C, 30 min) was tested but led to partial decomposition of the furan moiety.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine or tetrahydropyrazine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the furan and pyrazine rings, to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazine ring may yield dihydropyrazine derivatives.

Scientific Research Applications

Chemical Applications

1. Synthesis and Reagents

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide is utilized as a building block in the synthesis of more complex molecules. Its structural features facilitate the exploration of new reaction pathways, making it valuable for developing novel compounds in organic chemistry.

2. Material Science

The compound can be employed in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. This aspect is particularly relevant for industries focusing on advanced materials and nanotechnology.

Biological Applications

1. Enzyme Inhibition Studies

Research indicates that this compound may exhibit enzyme inhibition properties. This characteristic allows it to be studied for potential interactions with biological macromolecules, contributing to the understanding of enzyme active sites and molecular recognition processes.

2. Therapeutic Potential

The compound is being investigated for its therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. In particular, studies have shown that similar compounds can inhibit kinases associated with various diseases, suggesting that this compound may also target similar pathways .

Medicinal Chemistry

1. Drug Development

In medicinal chemistry, this compound serves as a lead structure for the development of new drugs targeting specific diseases. Its potential to modulate biochemical pathways makes it a candidate for further optimization in drug discovery efforts .

2. Case Studies in Cancer Treatment

There are documented cases where related compounds have shown promise in treating cancers through mechanisms such as inhibiting specific kinases involved in tumor growth. For instance, inhibitors targeting c-FMS (CSF-1R), c-KIT, and PDGFR kinases have been noted for their utility against various malignancies . These findings underscore the importance of exploring this compound within similar therapeutic contexts.

Data Tables

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Synthesis of complex molecules | Enables exploration of new reaction pathways |

| Material Science | Development of polymers and coatings | Enhances material properties |

| Biological Research | Enzyme inhibition studies | Aids in understanding molecular interactions |

| Medicinal Chemistry | Drug development targeting specific diseases | Potential for new therapeutic agents |

Mechanism of Action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan and pyrazine rings may play a role in binding to these targets, while the pivalamide group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Pyridine-Based Pivalamides ()

Pyridine derivatives with pivalamide groups, such as N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (C₁₁H₁₂ClIN₂O₂, M.W. 366.58), share the tertiary amide group but differ in their heterocyclic core (pyridine vs. pyrazine) and substituents. Key differences include:

Furan-Containing Pivalamides ()

Compounds like N-(3-Acetylphenyl)pivalamide (C₁₃H₁₇NO₂, M.W. 219.28) and methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (C₁₁H₁₅NO₄, M.W. 225.24) highlight the role of furan in modulating bioactivity. The target compound’s fusion of furan and pyrazine may enhance aromatic stacking or hydrogen-bonding capabilities compared to simpler phenyl or ester-linked furan derivatives .

Amidation Reactions

The introduction of the pivalamide group in analogs like N-(3-Acetylphenyl)pivalamide () involves reacting amines with pivaloyl chloride or anhydride under basic conditions (e.g., triethylamine in chloroform). Similar methods likely apply to the target compound, with the pyrazine-furan intermediate synthesized via cross-coupling or cyclization reactions .

Heterocyclic Functionalization

Pyrazine-furan hybrids may require multi-step sequences, such as Suzuki-Miyaura coupling to attach furan to pyrazine, followed by amidation. This contrasts with pyridine analogs in , where iodination or formylation precedes pivalamide introduction .

Physicochemical Properties

Molecular Weight and Solubility

The molecular weight of the target compound is expected to fall between 300–350 g/mol, comparable to pyridine analogs like N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide (C₁₃H₁₈ClIN₂O₃, M.W. 412.65). Bulky substituents (e.g., furan, pivalamide) may reduce aqueous solubility, necessitating formulation in organic solvents .

Stability

The pivalamide group enhances resistance to enzymatic degradation, as seen in N-(3-(2-Bromoacetyl)phenyl)pivalamide (). However, the pyrazine-furan system’s conjugation could increase photosensitivity compared to saturated analogs .

Comparative Data Table

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a furan ring linked to a pyrazine moiety through a methylene bridge, with a pivalamide functional group. The structural uniqueness of this compound may contribute to its biological activity.

The biological activity of this compound is thought to involve the modulation of various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Interaction : It might interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Gene Expression Modulation : Research indicates that compounds with similar structures can affect gene expression related to detoxification processes and oxidative stress responses .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound:

- In vitro Studies : Compounds bearing furan and pyrazine rings have shown significant antiproliferative activity against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). For instance, derivatives with similar structures demonstrated IC50 values as low as 0.27 µM against these cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7b | MCF7 | 0.46 |

| 12f | MCF7 | 0.27 |

| Roscovitine | MCF7 | 1.41 |

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary data suggest it may exhibit activity against a range of bacterial strains, potentially through mechanisms involving disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also under investigation. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting that this compound may possess similar effects .

Case Studies

- Chemopreventive Effects : A study on related furan compounds indicated their ability to reduce genotoxicity induced by carcinogens in MCF7 cells. This was achieved through the inhibition of cytochrome P450 enzymes involved in the activation of carcinogens .

- Inhibition of CDK2 and MDM2 : Research on furan-bearing pyrazolo[3,4-b]pyridines demonstrated their capability to inhibit cyclin-dependent kinases (CDK) and MDM2 proteins, which are critical in regulating the cell cycle and apoptosis. This suggests that this compound may similarly target these pathways .

Q & A

Q. How can crystallography data inform polymorph control during formulation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.